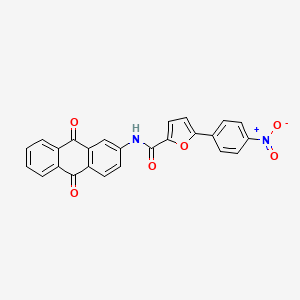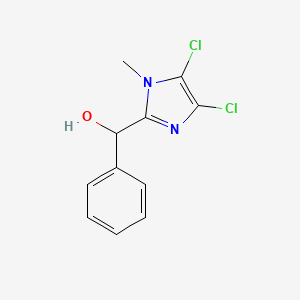
6-(5-Acetylthiophen-2-yl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(5-Acetylthiophen-2-yl)hexanoic acid is an organic compound with the molecular formula C12H16O3S It is characterized by the presence of a thiophene ring substituted with an acetyl group at the 5-position and a hexanoic acid chain at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Acetylthiophen-2-yl)hexanoic acid typically involves the following steps:
Thiophene Functionalization: The thiophene ring is functionalized by introducing an acetyl group at the 5-position. This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hexanoic Acid Chain Introduction: The hexanoic acid chain is introduced via a coupling reaction. One common method is the use of a Grignard reagent, where a hexyl magnesium bromide reacts with the acetylated thiophene to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(5-Acetylthiophen-2-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Electrophiles like bromine, catalysts such as iron(III) bromide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenes.
Aplicaciones Científicas De Investigación
6-(5-Acetylthiophen-2-yl)hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-(5-Acetylthiophen-2-yl)hexanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group and thiophene ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-(5-Formylthiophen-2-yl)hexanoic acid: Similar structure but with a formyl group instead of an acetyl group.
6-(5-Methylthiophen-2-yl)hexanoic acid: Contains a methyl group at the 5-position of the thiophene ring.
6-(5-Bromothiophen-2-yl)hexanoic acid: Features a bromine atom at the 5-position.
Uniqueness
6-(5-Acetylthiophen-2-yl)hexanoic acid is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity. The combination of the thiophene ring and hexanoic acid chain also contributes to its versatility in various applications.
Propiedades
Número CAS |
6406-77-5 |
|---|---|
Fórmula molecular |
C35H22N6Na2O7S |
Peso molecular |
716.6 g/mol |
Nombre IUPAC |
disodium;2-hydroxy-5-[[4-[4-[[4-[(4-hydroxyphenyl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]phenyl]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C35H24N6O7S.2Na/c42-27-12-9-25(10-13-27)38-41-33-17-16-32(29-15-14-28(20-30(29)33)49(46,47)48)40-37-24-7-3-22(4-8-24)21-1-5-23(6-2-21)36-39-26-11-18-34(43)31(19-26)35(44)45;;/h1-20,42-43H,(H,44,45)(H,46,47,48);;/q;2*+1/p-2 |
Clave InChI |
PBBWETGKSYXOAZ-UHFFFAOYSA-L |
SMILES |
CC(=O)C1=CC=C(S1)CCCCCC(=O)O |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC=C(C=C5)O)S(=O)(=O)[O-])N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B5160206.png)
![2-methyl-N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]propan-2-amine;oxalic acid](/img/structure/B5160214.png)

![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5160228.png)
![3-chloro-N-cyclopentyl-4-[1-(oxane-4-carbonyl)piperidin-4-yl]oxybenzamide](/img/structure/B5160234.png)
![2,5-Bis[2-[4-(trifluoromethyl)phenyl]phenyl]-1,3,4-oxadiazole](/img/structure/B5160240.png)
![1-[3-[4-(4-Fluorophenyl)piperazin-1-yl]piperidin-1-yl]-2-phenylsulfanylethanone](/img/structure/B5160243.png)

![5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5160254.png)

![9-[4-(2-Methylphenoxy)butyl]carbazole](/img/structure/B5160265.png)
![[4-[4-(2-Ethoxyphenoxy)butoxy]phenyl]-phenylmethanone](/img/structure/B5160269.png)
![2-fluoro-N-[(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5160275.png)
![N-(butan-2-yl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5160282.png)
